molecular formula C19H21ClN2O2 B5801580 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide

Cat. No. B5801580
M. Wt: 344.8 g/mol
InChI Key: QTZDDMQEGWJHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a role in the regulation of neuronal excitability. CPP-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability. This mechanism of action has been shown to be effective in animal models of epilepsy and addiction.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. This has been associated with a reduction in seizure activity in animal models of epilepsy and a reduction in drug-seeking behavior in animal models of addiction. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is its potency as an inhibitor of GABA aminotransferase. This allows for lower doses to be used in animal studies, reducing the risk of side effects. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is its poor solubility in water, which can make it difficult to administer in some animal models.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Another area of interest is the development of more soluble derivatives of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115, which could improve its efficacy and ease of administration in animal models. Finally, further studies are needed to fully understand the long-term effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 on brain function and behavior.

Synthesis Methods

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the preparation of an intermediate, which is then reacted with a morpholine derivative to form N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability. This mechanism of action has been shown to be effective in animal models of epilepsy and addiction.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-14-16(7-8-18(17)22-10-12-24-13-11-22)21-19(23)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDDMQEGWJHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-morpholin-4-yl-phenyl)-3-phenyl-propionamide

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